(S)-2-Amino-4-methyl-pentane-1-thiol is a chiral compound with the molecular formula and a molecular weight of approximately 133.26 g/mol. This compound features an amino group and a thiol group, making it a member of the class of compounds known as amino thiols. Its structure includes a pentane backbone with a methyl group at the fourth position and a thiol group at the first position, contributing to its unique chemical properties and potential biological activities .
Here are some areas for potential research:
The molecule possesses a chiral center (designated by the "(S)" in the name) and functional groups (amino and thiol) that could allow it to bind to metal ions. This characteristic makes it a potential candidate for the design of chiral ligands for asymmetric catalysis []. Chiral ligands are crucial components in reactions that produce specific enantiomers of a molecule, which is important in the development of pharmaceuticals and other chiral drugs [].
The presence of both an amine and a thiol group enables potential applications in biomolecule conjugation. The amine group can react with carboxylic acids present in biomolecules like proteins or antibodies, while the thiol group can participate in thiol-ene click reactions or thiol disulfide exchange reactions [, ]. These conjugation techniques are widely used in bioanalytical assays and drug delivery research [, ].
The molecule's structure incorporates a branched carbon chain, an amine group, and a thiol group, which are all commonly found in bioactive molecules. This suggests potential as a building block for the design of novel drugs, particularly those targeting enzymes or receptors with specific functionalities [].
These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Research indicates that (S)-2-Amino-4-methyl-pentane-1-thiol exhibits various biological activities, particularly in the context of cancer research. Its structural characteristics allow it to interact with biological systems effectively:
These biological activities suggest that (S)-2-Amino-4-methyl-pentane-1-thiol could be further investigated for therapeutic applications .
Several methods have been developed for synthesizing (S)-2-Amino-4-methyl-pentane-1-thiol:
These synthesis methods are crucial for producing (S)-2-Amino-4-methyl-pentane-1-thiol in both academic research and industrial applications .
(S)-2-Amino-4-methyl-pentane-1-thiol has potential applications across various fields:
The versatility of this compound allows it to contribute significantly to both scientific research and practical applications .
Interaction studies involving (S)-2-Amino-4-methyl-pentane-1-thiol focus on its ability to bind with various biological targets:
Understanding these interactions is essential for elucidating the compound's role in biological systems and its potential therapeutic uses .
Several compounds share structural similarities with (S)-2-Amino-4-methyl-pentane-1-thiol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminoethanethiol | Shorter chain, no methyl substitution | Simpler structure, less sterically hindered |
| 3-Mercapto-propanamine | Three-carbon backbone | Different chain length affects reactivity |
| (S)-Cysteine | Contains both amino and thiol groups | Naturally occurring amino acid, broader functions |
| 2-Mercapto-N,N-dimethylacetamide | Contains dimethylamine group | Increased steric hindrance compared to target |
(S)-2-Amino-4-methyl-pentane-1-thiol stands out due to its specific pentane structure combined with both an amino and thiol functional group, which may enhance its reactivity and biological activity compared to simpler analogs .